2,3,4,6-Tetrachlorophenol

Toxicology Risk Assessment Isomer-Specific Toxicity

Procure 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP, CAS 58-90-2) specifically for isomer-critical applications where generic chlorophenols fail. Its unique 2,3,4,6-substitution pattern is essential for DPCSV analytical method development—it is one of only two chlorophenols yielding stripping peaks. As the primary intermediate in pentachlorophenol anaerobic reductive dechlorination and a key impurity in technical PCP, this isomer is indispensable for environmental fate tracking and bioremediation monitoring. Its distinct acute oral toxicity (LD50 131 mg/kg) makes it vital for structure-activity relationship studies. Insist on isomer-verified 2,3,4,6-TeCP.

Molecular Formula C6H2Cl4O
Molecular Weight 231.9 g/mol
CAS No. 58-90-2
Cat. No. B030399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrachlorophenol
CAS58-90-2
Synonyms2,3,4,6-tetrachlorophenol
2,3,4,6-tetrachlorophenol sodium salt
sodium 2,3,4,6-tetrachlorophenolate
Molecular FormulaC6H2Cl4O
Molecular Weight231.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl
InChIInChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
InChIKeyVGVRPFIJEJYOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
9.92e-05 M
SLIGHTLY SOL IN HOT WATER;  VERY SOL IN SODIUM HYDROXIDE;  SOL IN HOT ACETIC ACID.
SOL IN ACETONE.
In water, 0.10 g/100 g water (temperature not specified).
Sol in ethanol, benzene, chloroform.
Solubility in water, g/100ml at 20 °C: 0.1 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetrachlorophenol (CAS 58-90-2): A Comparative Guide for Scientific Procurement and Research Selection


2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP, CAS 58-90-2) is a chlorinated phenolic compound historically used as a fungicide, wood preservative, and pesticide intermediate [1]. It is a significant impurity in technical-grade pentachlorophenol (PCP) and a key intermediate in its environmental degradation [2]. As a tetrachlorophenol isomer, its substitution pattern (chlorines at the 2,3,4, and 6 positions) confers distinct physicochemical, toxicological, and environmental fate properties compared to other isomers and related chlorophenols [3].

Why 2,3,4,6-Tetrachlorophenol Cannot Be Interchanged with Other Chlorophenols: A Quantitative Rationale


Substituting 2,3,4,6-tetrachlorophenol with a generic 'chlorophenol' or a different tetrachlorophenol isomer is scientifically unsound. The specific substitution pattern fundamentally alters key properties critical for research and industrial applications. For instance, the acute oral toxicity in mice varies by nearly 4-fold among tetrachlorophenol isomers [1]. The reductive dechlorination pathway dictates the specific daughter products formed in anaerobic environments, which directly impacts environmental fate and remediation strategy assessments [2]. Analytical detection methods, such as differential pulse cathodic stripping voltammetry, are isomer-specific, rendering a 'generic' chlorophenol standard useless for method development or quantification [3]. Procurement decisions must therefore be guided by isomer-specific, quantitative evidence.

Quantitative Differentiation of 2,3,4,6-Tetrachlorophenol: Evidence-Based Comparison Against Key Analogs


Acute Oral Toxicity in Mammals: 2,3,4,6-TeCP Exhibits Intermediate Potency Among Isomers and Lower Toxicity Than PCP

In a comparative study of tetrachlorophenol isomers in mice, 2,3,4,6-tetrachlorophenol exhibited an oral LD50 of 131 mg/kg. This was 1.2-fold less toxic than 2,3,5,6-tetrachlorophenol (LD50 109 mg/kg), 3.1-fold more toxic than 2,3,4,5-tetrachlorophenol (LD50 400 mg/kg), and 1.8-fold less toxic than pentachlorophenol (LD50 74 mg/kg) under identical experimental conditions [1]. This intermediate toxicity profile is critical for risk assessment and selecting appropriate safety protocols.

Toxicology Risk Assessment Isomer-Specific Toxicity

Acute Aquatic Toxicity to Daphnia magna: 2,3,4,6-TeCP is Less Acutely Toxic Than Pentachlorophenol

In standardized 48-h acute toxicity tests with Daphnia magna neonates, 2,3,4,6-tetrachlorophenol (TeCP) exhibited a mean LC50 of 2.66 mg/L. This was 2.2-fold less toxic than pentachlorophenol (PCP), which had a mean LC50 of 1.23 mg/L under the same conditions [1]. This quantitative difference in acute aquatic toxicity is essential for environmental impact assessments and for selecting model compounds in ecotoxicology studies.

Aquatic Toxicology Environmental Risk Assessment Ecotoxicity

Environmental Persistence: 2,3,4,6-TeCP Shows Distinct Half-Life Range in Limnocorral Studies

In limnocorral experiments assessing the fate of chlorophenols in aquatic ecosystems, 2,3,4,6-tetrachlorophenol (TeCP) dissipated from the water column with a time to 50% dissipation (DT50) ranging from 0.4 to 1.1 days following morning application, and 3.4 to 7.3 days following evening application [1]. This dissipation was similar to that of pentachlorophenol (PCP) under the same conditions, implicating photolysis as a primary degradation mechanism. The comparable dissipation rates suggest that in surface water environments, 2,3,4,6-TeCP and PCP have similar short-term persistence, which is a key consideration for environmental monitoring and remediation strategy selection.

Environmental Fate Persistence Half-Life Aquatic Ecosystems

Reductive Dechlorination Pathway: 2,3,4,6-TeCP Generates Distinct Product Profile from Isomer 2,3,5,6-TeCP

Under anaerobic conditions with a pentachlorophenol-acclimated methanogenic consortium, 2,3,4,6-tetrachlorophenol is dechlorinated at both ortho and meta positions, yielding a mixture of 2,4,6-trichlorophenol and 2,4,5-trichlorophenol [1]. In contrast, its isomer 2,3,5,6-tetrachlorophenol is dechlorinated to a single product, 2,3,5-trichlorophenol [1]. This divergence in degradation products has significant implications for environmental monitoring, as the detection of specific trichlorophenols can serve as a diagnostic marker for the source or degradation pathway of the parent tetrachlorophenol.

Anaerobic Biodegradation Reductive Dechlorination Environmental Remediation Metabolic Pathway

Analytical Selectivity: 2,3,4,6-TeCP and PCP are the Only Chlorophenols Yielding Stripping Peaks in DPCSV

In a study of a wide range of chlorophenols using differential pulse cathodic stripping voltammetry (DPCSV), only pentachlorophenol and 2,3,4,6-tetrachlorophenol produced measurable stripping peaks [1]. 2,3,4,6-TeCP exhibited two distinct peaks at -1.06 V and -1.6 V versus SCE in water, and a single peak at -1.6 V in methanol [2]. This unique electrochemical behavior, not shared by other tetrachlorophenol isomers or lower chlorinated phenols, makes 2,3,4,6-TeCP a critical analytical standard for method development and validation, and a specific target for electrochemical detection in environmental samples.

Analytical Chemistry Electroanalysis Method Development Voltammetry

Impurity Profile in Technical Pentachlorophenol: 2,3,4,6-TeCP is the Predominant Tetrachlorophenol Impurity at 4.47%

Analysis of fourteen technical pentachlorophenol samples from various manufacturers revealed that 2,3,4,6-tetrachlorophenol is the most abundant tetrachlorophenol impurity, present at an average concentration of 4.47% [1]. In stark contrast, the isomer 2,3,5,6-tetrachlorophenol was detected at an average of just 0.009%, and 2,3,4,5-tetrachlorophenol at less than 0.025% [1]. This 496-fold difference in abundance between 2,3,4,6-TeCP and 2,3,5,6-TeCP is critical for studies investigating the composition and toxicology of technical-grade PCP, as 2,3,4,6-TeCP will be the dominant tetrachlorophenol contributor to any observed effects.

Chemical Purity Impurity Profiling Technical Grade Analysis Quality Control

Optimal Research and Industrial Application Scenarios for 2,3,4,6-Tetrachlorophenol Based on Quantitative Evidence


Analytical Standard for Electrochemical Detection Method Development (DPCSV)

Given that 2,3,4,6-TeCP is one of only two chlorophenols (along with PCP) to yield stripping peaks in DPCSV [1], it serves as an indispensable analytical standard for developing, validating, and calibrating DPCSV methods for chlorophenol analysis in environmental water samples. Its distinct peak potentials allow for selective quantification in the presence of other chlorophenol isomers that are electrochemically silent in this technique.

Metabolite Standard for Pentachlorophenol Biodegradation and Environmental Fate Studies

As a primary intermediate in the reductive dechlorination of pentachlorophenol under anaerobic conditions [1] and a major impurity in technical PCP [2], 2,3,4,6-TeCP is a critical analytical standard for monitoring PCP degradation pathways in environmental samples and bioremediation studies. Its presence and subsequent transformation to specific trichlorophenols (2,4,6-TCP and 2,4,5-TCP) serve as key markers for assessing the progress of anaerobic PCP remediation [1].

Toxicological Reference Compound for Isomer-Specific Risk Assessment

The distinct acute toxicity profile of 2,3,4,6-TeCP (oral LD50 131 mg/kg) compared to other tetrachlorophenol isomers (109 mg/kg for 2,3,5,6-TeCP; 400 mg/kg for 2,3,4,5-TeCP) and PCP (74 mg/kg) [1] makes it an essential reference compound for toxicology studies aimed at understanding the structure-activity relationships of chlorinated phenols. It is particularly relevant for assessing the toxicological contribution of this isomer within complex mixtures like technical PCP.

Model Compound for Aquatic Photolysis Studies

The rapid dissipation of 2,3,4,6-TeCP from surface waters, primarily driven by photolysis with a DT50 of 0.4 to 7.3 days in limnocorral studies [1], positions it as a valuable model compound for investigating the photolytic fate of polychlorinated phenols in aquatic ecosystems. Its behavior under both morning and evening applications provides insights into diurnal effects on photodegradation kinetics.

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